Mass Spectrometric Discrimination
(E/Z)-Trelnarizine-d8 (dihydrochloride) provides a +8 Da mass shift (MW 545.52 for the d8 dihydrochloride salt) relative to the unlabeled (E/Z)-Trelnarizine dihydrochloride (MW 537.47) [1]. This exceeds the minimum recommended 4–5 mass unit separation for stable isotope-labeled internal standards (SIL‑IS) in LC‑MS/MS, eliminating isotopic cross-talk between the analyte [M+H]⁺ cluster and the internal standard signal . In contrast, a structural analog such as flunarizine-d8 (MW 412.56 for the dihydrochloride, C26H18D8F2N2·2HCl) exhibits different chromatographic retention due to the absence of the 3,4-dimethoxyphenyl moiety, introducing differential matrix effects that compromise quantification accuracy [2].
| Evidence Dimension | Molecular weight and mass shift for MS discrimination |
|---|---|
| Target Compound Data | MW 545.52 g/mol (d8 dihydrochloride); +8 Da vs. unlabeled analyte; 8 deuterium atoms on piperazine ring (positions 2,2,3,3,5,5,6,6) |
| Comparator Or Baseline | Unlabeled Trelnarizine dihydrochloride: MW 537.47; Flunarizine-d8 dihydrochloride: MW ~412.56 (different structure, different retention) |
| Quantified Difference | ΔMW = +8.05 Da vs. unlabeled Trelnarizine; structurally matched co-elution vs. flunarizine-d8 retention time offset (unquantified but structurally inevitable) |
| Conditions | LC‑MS/MS; ESI+ mode; calculated from molecular formulas C28H24D8Cl2F2N2O2 (d8) vs. C28H32Cl2F2N2O2 (unlabeled) |
Why This Matters
Only a structurally identical, co-eluting SIL‑IS corrects for both extraction recovery and ionization matrix effects in each individual sample; a non-isotopomeric structural analog (e.g., flunarizine-d8) introduces uncorrectable batch-to-batch variability that fails regulatory bioanalytical method validation criteria (e.g., FDA BMV Guidance).
- [1] Pharmaffiliates. (E/Z)-Trelnarizine-d8 Dihydrochloride (Mixture) — MW 545.52, formula C28H24D8Cl2F2N2O2. CAS 1287285-71-5. Also: BOC Sciences. (E/Z)-Trelnarizine Hydrochloride — MW 537.47, formula C28H32Cl2F2N2O2. CAS 99661-27-5. View Source
- [2] DrugBank. Flunarizine (DB04841): C26H26F2N2, MW 404.49 (free base), lacks 3,4-dimethoxyphenyl group present in Trelnarizine. Trelnarizine (DB21183): C28H30F2N2O2, MW 464.55 (free base). View Source
